molecular formula C17H27N3S2 B530532 1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea

1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea

Cat. No. B530532
M. Wt: 337.6 g/mol
InChI Key: UQUFUMAMLQOMKV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IMM-03 is a negative control for IMM-01 and IMM-02.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Insights : The synthesis of thiourea derivatives, including similar compounds, involves interactions with other substances like SO2, yielding structurally distinct products such as Lewis acid-base adducts with long CS bonds and a pyramidal sulfur atom (Denk, Hatano, & Lough, 2003).

Biochemical Applications

  • Enzyme Inhibition : Thiourea derivatives demonstrate potential as enzyme inhibitors, showing activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are important in biological processes (Rahman et al., 2021).

Material Science and Chemistry

  • Corrosion Inhibition : Certain thiourea derivatives act as effective corrosion inhibitors for metals like mild steel in specific environments, underlining their potential in material protection (Erami et al., 2015).

Biomedical Research

  • Antiproliferative Activity : Thiourea derivatives have shown efficacy in inhibiting T cell proliferation, highlighting their potential therapeutic application in immune-related diseases (Dean et al., 2017).

Antimicrobial Activity

  • Fungal and Yeast Inhibition : Thiourea compounds have demonstrated activity against fungi and yeast, suggesting their use in developing antifungal agents (del Campo et al., 2004).

Analytical Chemistry

  • Spectrophotometric Applications : Thiourea derivatives, including those similar to the compound , have been used as analytical reagents in spectrophotometric methods, aiding in the determination of various chemical species (Alvarez et al., 1988).

properties

Product Name

1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea

Molecular Formula

C17H27N3S2

Molecular Weight

337.6 g/mol

IUPAC Name

1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea

InChI

InChI=1S/C17H27N3S2/c1-7-17(5,6)19-15(21)20-18-12-13-10-8-9-11-14(13)22-16(2,3)4/h8-12H,7H2,1-6H3,(H2,19,20,21)/b18-12+

InChI Key

UQUFUMAMLQOMKV-LDADJPATSA-N

Isomeric SMILES

CCC(C)(C)NC(=S)N/N=C/C1=CC=CC=C1SC(C)(C)C

SMILES

CCC(C)(C)NC(=S)NN=CC1=CC=CC=C1SC(C)(C)C

Canonical SMILES

CCC(C)(C)NC(=S)NN=CC1=CC=CC=C1SC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IMM03;  IMM 03;  IMM-03

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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